

# 6-Chloro-7-nitrobenzimidazole SMILES and InChIKey identifiers

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## Compound of Interest

Compound Name: *6-Chloro-7-nitro-1H-benzo[d]imidazole*

Cat. No.: *B11900586*

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## Technical Monograph: 6-Chloro-7-nitrobenzimidazole

### Executive Summary

6-Chloro-7-nitrobenzimidazole is a privileged heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive kinase inhibitors, anthelmintics, and antimicrobial agents. Its structure features a fused benzene and imidazole ring system substituted with electron-withdrawing chlorine and nitro groups.

Crucial Chemical Nuance: Due to the prototropic tautomerism inherent to the imidazole ring (N-H migration), this molecule exists in dynamic equilibrium. The 6-chloro-7-nitro isomer is chemically equivalent to 5-chloro-4-nitrobenzimidazole in solution unless the N1-position is substituted. This guide utilizes the canonical numbering but addresses the tautomeric ambiguity essential for accurate database searching.

## Chemical Identity & Digital Descriptors

The following identifiers correspond to the unsubstituted core scaffold. Researchers should note that commercial catalogs often list this compound under its lower-locant tautomer name (4-Chloro-5-nitrobenzimidazole).

## Core Identifiers

| Descriptor          | Value  | Notes                                       |
|---------------------|--|---|
| Common Name         | 6-Chloro-7-nitrobenzimidazole                                      | Tautomer: 5-Chloro-4-nitrobenzimidazole     |
| CAS Registry Number | 1360891-62-8   | Listed as 4-Chloro-5-nitro-1H-benzimidazole |
| Molecular Formula   | C <sub>7</sub> H <sub>4</sub> ClN <sub>3</sub> O <sub>2</sub>      |   |
| Molecular Weight    | 197.58 g/mol   |   |
| Canonical SMILES    | [O-]c1c(Cl)ccc2nc[nH]c12   | Defines the 4-nitro-5-chloro tautomer       |
| Isomeric SMILES     | Clc1c(=O)ccc2nc[nH]c21   | Defines the 6-chloro-7-nitro tautomer       |
| InChI String        | InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)11-7(9-5)10/h1-2H,(H,9,10,11) | Standard InChI                              |

## Tautomerism & Numbering Logic

The ambiguity arises from the mobile proton on the imidazole nitrogen.

- Tautomer A (4,5-substituted): H is on N1. Nitro is at position 4; Chlorine at 5.
- Tautomer B (7,6-substituted): H is on N3. Nitro is at position 7; Chlorine at 6.[\[1\]](#)[\[2\]](#)

In the absence of N-alkylation, these forms interconvert rapidly. The 4-chloro-5-nitro nomenclature is preferred by IUPAC (lowest locant rule), but 6-chloro-7-nitro is frequently used in retrosynthetic analysis when deriving the molecule from 4-chloro-1,2-phenylenediamine precursors.

## Synthetic Pathways[5][6][7]

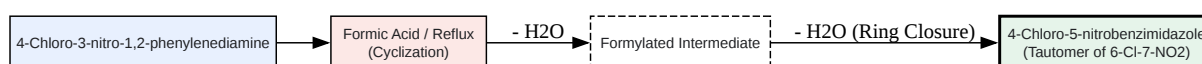
The synthesis of this scaffold requires precise regiocontrol to avoid producing the isomeric 5-chloro-6-nitrobenzimidazole.

### Pathway A: Rational Cyclization (Recommended)

This method ensures regioselectivity by establishing the substitution pattern on the benzene ring before closing the imidazole ring.

Precursor: 3-Chloro-4-nitro-1,2-phenylenediamine (or 3-nitro-4-chloro-1,2-phenylenediamine).

Reagent: Formic acid or Triethyl orthoformate.



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Caption: Regioselective synthesis via cyclization of substituted phenylenediamine.

### Pathway B: Direct Nitration (Historical/Non-Selective)

Nitration of 5-chlorobenzimidazole typically yields a mixture of isomers due to the competing directing effects of the chlorine (ortho/para deactivating) and the imidazole ring.

- Major Product: 5-Chloro-6-nitrobenzimidazole (para to Cl, meta to NH).
- Minor Product: 6-Chloro-7-nitrobenzimidazole (Target).
- Note: This pathway requires tedious chromatographic separation and is not recommended for high-purity applications.

## Experimental Protocol: Cyclization Method

Objective: Synthesis of 6-chloro-7-nitrobenzimidazole (as 4-chloro-5-nitro tautomer) from diamine precursor.

Materials:

- 3-Nitro-4-chlorobenzene-1,2-diamine (1.0 eq)
- Formic acid (98%, excess) or Trimethyl orthoformate (TMOF)
- Sodium hydroxide (NaOH) for neutralization
- Ethyl acetate (EtOAc) for extraction

#### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitro-4-chlorobenzene-1,2-diamine (10 mmol) in Formic acid (15 mL).
  - Why: Formic acid acts as both the solvent and the C1-source for the imidazole ring closure.
- Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 3–5 hours.
  - Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting diamine spot should disappear, replaced by a more polar fluorescent spot.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture onto crushed ice (approx. 100 g).
  - Slowly basify the solution to pH 8–9 using 4M NaOH or concentrated Ammonia solution.
  - Observation: A precipitate should form upon neutralization.
- Isolation:
  - Filter the precipitate under vacuum.
  - Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acid.
  - Dry the solid in a vacuum oven at 50°C for 12 hours.

- Purification (if necessary): Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (SiO<sub>2</sub>, Gradient: 0-5% MeOH/DCM).

## Medicinal Chemistry Applications

The 6-chloro-7-nitrobenzimidazole scaffold serves as a versatile "warhead" precursor in drug discovery.

### Kinase Inhibition (ATP Competitive)

The benzimidazole core mimics the purine ring of Adenosine, allowing it to bind into the ATP-binding pocket of kinases.

- Modification: The nitro group is often reduced to an amine (-NH<sub>2</sub>) to form 4-amino-5-chlorobenzimidazole.
- Utility: This amine can be acylated or coupled to form hinge-binding motifs in inhibitors targeting Gyrase B (antibacterial) or VEGFR (anticancer).

### Anthelmintic Agents

Benzimidazoles are the structural basis for drugs like Albendazole. The 6-chloro-7-nitro derivative allows for the introduction of lipophilic side chains at the 7-position (via nitro reduction and substitution), potentially overcoming resistance mechanisms in nematodes.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The nitro group at position 7 activates the chlorine at position 6 towards nucleophilic attack, particularly if the imidazole nitrogen is alkylated first.

- Reaction: Displacement of Cl by amines or thiols.
- Result: Rapid generation of 6-functionalized-7-nitrobenzimidazoles.

## References

- PubChem Compound Summary. (2025). 4-Chloro-5-nitrobenzimidazole (CID 101043323).[3]  
National Center for Biotechnology Information. [[Link](#)][3]

- Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. [[Link](#)]

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## Sources

- [1. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem](#)  
[[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [2. Page loading...](#) [[wap.guidechem.com](http://wap.guidechem.com)]
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